Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1354950-45-0
VCID: VC3400692
InChI: InChI=1S/C16H20N2O2S.2ClH/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15;;/h3-6,17H,2,7-11H2,1H3;2*1H
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3.Cl.Cl
Molecular Formula: C16H22Cl2N2O2S
Molecular Weight: 377.3 g/mol

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride

CAS No.: 1354950-45-0

Cat. No.: VC3400692

Molecular Formula: C16H22Cl2N2O2S

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride - 1354950-45-0

Specification

CAS No. 1354950-45-0
Molecular Formula C16H22Cl2N2O2S
Molecular Weight 377.3 g/mol
IUPAC Name ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate;dihydrochloride
Standard InChI InChI=1S/C16H20N2O2S.2ClH/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15;;/h3-6,17H,2,7-11H2,1H3;2*1H
Standard InChI Key XGACHGSXAAHHIQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3.Cl.Cl
Canonical SMILES CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3.Cl.Cl

Introduction

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride represents a significant chemical entity in medicinal chemistry research. The compound is identified by its unique chemical structure and specific registry information that allows researchers to reference it consistently across scientific literature. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number, which serves as an international standard for chemical identification.

The compound is formally registered under CAS number 1354950-45-0 and has the molecular formula C16H22Cl2N2O2S . This formula indicates the presence of 16 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms (as part of the dihydrochloride salt), 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight of the compound is approximately 377.33 g/mol, reflecting its relatively complex structure .

Nomenclature and Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride . This systematic name precisely describes the molecular structure and chemical composition of the compound, allowing chemists to understand its structure from the name alone. The IUPAC nomenclature identifies the core benzothiophene structure, the ethyl carboxylate at the 2-position, and the piperazin-1-ylmethyl group at the 3-position, as well as the dihydrochloride salt form.

The compound is also tracked in chemical databases and supplier catalogs through product numbers such as AG019RUI and VC3400692, which facilitate its procurement for research purposes .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride contribute significantly to its behavior in various experimental settings and potential applications. Understanding these properties is crucial for researchers working with this compound in medicinal chemistry and pharmacological studies.

Physical State and Appearance

At room temperature, Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride typically exists as a solid crystalline powder. The dihydrochloride salt form influences its physical characteristics, contributing to its stability in storage and handling conditions. The salt form results from the protonation of the two nitrogen atoms in the piperazine ring, with each nitrogen attracting a chloride counterion to maintain electroneutrality.

Solubility Profile

The dihydrochloride salt formation significantly enhances the compound's solubility in aqueous systems compared to its free base form. This improved solubility is particularly advantageous for biological assays and pharmacological studies where aqueous solubility is often a prerequisite for testing. The compound shows good solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), which are commonly used in laboratory settings. The enhanced solubility of the dihydrochloride form makes it particularly suitable for preparing stock solutions for biological screening and pharmacological evaluations.

Stability Characteristics

The dihydrochloride salt form generally provides enhanced stability compared to the free base. This improved stability manifests as resistance to degradation under normal storage conditions and reduced susceptibility to oxidation or hydrolysis. The compound should be stored in tightly closed containers, protected from light and moisture to maintain its integrity over time. Under standard laboratory storage conditions (cool, dry environment), the compound maintains its chemical integrity for extended periods.

Molecular Structure and Characteristics

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride possesses a complex molecular architecture that dictates its chemical behavior and biological interactions. The structure combines several functional groups that contribute to its unique properties and potential applications in medicinal chemistry.

Core Structure Analysis

The core of the molecule consists of a benzothiophene scaffold, which is a bicyclic aromatic system comprising a benzene ring fused with a thiophene ring. This heterocyclic structure is relatively planar and provides rigidity to the molecule, which can be important for specific receptor interactions. The benzothiophene core is significant in medicinal chemistry due to its presence in various bioactive compounds and pharmaceuticals.

The molecule bears an ethyl carboxylate (ester) group at the 2-position of the benzothiophene ring, which introduces potential for hydrogen bonding interactions through its carbonyl oxygen. At the 3-position, a methylene bridge connects the benzothiophene core to a piperazine ring, forming a piperazin-1-ylmethyl substituent. The piperazine ring contains two nitrogen atoms in a six-membered heterocyclic arrangement, both of which can be protonated to form the dihydrochloride salt.

Electronic and Conformational Properties

The electronic distribution within the molecule is influenced by the aromatic benzothiophene system, which contributes electron density through its conjugated π-system. The piperazine ring introduces basic nitrogen centers that can participate in acid-base interactions and hydrogen bonding. In the dihydrochloride form, both nitrogens of the piperazine are protonated, carrying positive charges that significantly alter the electronic properties of the molecule.

The conformational flexibility of the compound is primarily determined by the rotational freedom around the methylene bridge connecting the benzothiophene core to the piperazine ring. This conformational flexibility may play a role in the compound's ability to adapt to binding sites in biological targets, potentially contributing to its pharmacological activity.

Synthesis and Chemical Reactivity

The synthesis of Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride typically involves multiple chemical steps requiring precise control of reaction conditions. Understanding the synthetic routes and chemical reactivity provides insights into structurally related derivatives and potential modifications for improved biological activity.

Synthetic Approaches

The synthesis of Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride generally begins with the preparation of the benzothiophene core structure. This can be achieved through various methods including cyclization reactions of appropriately substituted thiophenols with alkynes or aldehydes. Once the benzothiophene scaffold is established, functionalization at the 2-position with an ethyl carboxylate group can be accomplished through esterification reactions.

Biological Activities and Pharmacological Properties

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride has demonstrated several biological activities that make it a compound of interest in pharmacological research. The combination of its structural elements contributes to specific interactions with biological targets, potentially leading to various therapeutic effects.

Research Applications and Future Directions

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride represents a valuable chemical entity for various research applications, with potential for future development in several scientific domains. Its unique structural features make it particularly interesting for medicinal chemistry and drug discovery programs.

Current Research Applications

The compound is primarily used as a research tool in medicinal chemistry and pharmacology studies. Its structural characteristics make it valuable for structure-activity relationship (SAR) studies involving benzothiophene derivatives and piperazine-containing compounds. Researchers may use this compound as a starting point for the development of libraries of structurally related compounds with modified substituents to optimize biological activity and pharmacokinetic properties.

In neurobiological research, the compound may serve as a probe for investigating receptor binding sites and neurotransmitter transport mechanisms, particularly those involving serotonergic and dopaminergic systems . The distinct structural elements of the molecule can provide insights into the molecular requirements for interaction with specific receptor subtypes or transporter proteins.

Comparative Analysis with Related Compounds

Understanding how Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride relates to similar chemical entities provides valuable context for its potential applications and properties. Several structurally related compounds offer interesting comparisons that highlight the significance of specific structural features.

Structural Analogues and Their Properties

One notable structural relative is Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, which differs from our compound of interest by containing a benzofuran core instead of a benzothiophene core . This oxygen-containing heterocycle versus the sulfur-containing benzothiophene represents a significant bioisosteric replacement that can alter the compound's physicochemical properties, including lipophilicity, molecular geometry, and hydrogen bonding capacity. These differences can translate to altered biological activity profiles and pharmacokinetic properties.

Another related compound is methyl 5-amino-1-benzothiophene-2-carboxylate, which shares the benzothiophene core but lacks the piperazine moiety . The absence of the basic piperazine group significantly alters the compound's basicity, water solubility, and potential for ionic interactions with biological targets. Instead, it features an amino group that introduces different hydrogen bonding capabilities and potential for further functionalization.

Structure-Activity Relationships

The piperazine moiety, particularly when in its dihydrochloride salt form, introduces cationic centers that can interact with anionic sites in biological targets through electrostatic interactions. This feature is shared with many successful central nervous system (CNS) drugs, including antipsychotics and anxiolytics, which often contain piperazine or related basic nitrogen-containing heterocycles. The positioning of this piperazine group via a methylene bridge at the 3-position of the benzothiophene creates a specific three-dimensional arrangement that may be optimal for certain receptor interactions.

The ethyl carboxylate at the 2-position introduces potential for hydrogen bonding interactions and provides a site for potential metabolic hydrolysis in vivo. Comparison with compounds bearing different ester groups or other functional groups at this position would reveal the importance of this specific substituent for biological activity.

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